molecular formula C2H2F3I B14301435 1,1,2-Trifluoro-2-iodoethane CAS No. 116239-01-1

1,1,2-Trifluoro-2-iodoethane

Cat. No.: B14301435
CAS No.: 116239-01-1
M. Wt: 209.94 g/mol
InChI Key: VDZSMZUGFJMLAK-UHFFFAOYSA-N
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Description

1,1,2-Trifluoro-2-iodoethane is an organofluorine compound with the molecular formula C2H2F3I. It is a clear, colorless to pink liquid that is useful in organic synthesis . The compound is characterized by the presence of both fluorine and iodine atoms, which impart unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,2-Trifluoro-2-iodoethane can be synthesized through various methods. One common approach involves the reaction of 1,1,2-trifluoroethane with iodine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and distillation to achieve high purity levels of the final product .

Chemical Reactions Analysis

Types of Reactions

1,1,2-Trifluoro-2-iodoethane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted ethane derivatives, while oxidation reactions may produce corresponding alcohols or ketones .

Mechanism of Action

The mechanism of action of 1,1,2-Trifluoro-2-iodoethane involves its interaction with molecular targets through its fluorine and iodine atoms. These interactions can lead to various chemical transformations, depending on the specific pathways involved. The compound’s unique structure allows it to participate in a range of reactions, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoroethyl iodide
  • 2-Iodo-1,1,1-trifluoroethane
  • 1H,1H-Perfluoroethyl iodide

Uniqueness

1,1,2-Trifluoro-2-iodoethane is unique due to its specific arrangement of fluorine and iodine atoms, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in various chemical applications .

Properties

IUPAC Name

1,1,2-trifluoro-2-iodoethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2F3I/c3-1(4)2(5)6/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZSMZUGFJMLAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)I)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2F3I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40620746
Record name 1,1,2-Trifluoro-2-iodoethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116239-01-1
Record name 1,1,2-Trifluoro-2-iodoethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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